(Z)-isopropyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound (Z)-isopropyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a dihydrobenzofuran core fused with a 3,4,5-trimethoxybenzylidene substituent. Its structure includes a ketone group at position 3 of the benzofuran ring and an isopropyl ester-linked acetoxy group at position 6 (). The Z-configuration of the benzylidene double bond is critical for its stereochemical properties, which influence its biological activity and solubility. Its synthesis typically involves cyclization and condensation reactions, with structural validation relying on techniques like X-ray crystallography, often supported by software such as SHELXL .
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-13(2)30-21(24)12-29-15-6-7-16-17(11-15)31-18(22(16)25)8-14-9-19(26-3)23(28-5)20(10-14)27-4/h6-11,13H,12H2,1-5H3/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAFQLBLBWRBY-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-isopropyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C24H26O8
- Molecular Weight : 442.464 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Antioxidant Activity : The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to various diseases, including those involved in cancer and neurodegenerative disorders.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Studies have indicated that benzofuran derivatives exhibit anticancer properties. The specific compound under discussion may inhibit tumor growth through the following pathways:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis (formation of new blood vessels that supply tumors).
A study focusing on similar benzofuran derivatives reported significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have comparable effects.
Neuroprotective Effects
Given the structural similarity to other compounds known for neuroprotective properties, this compound may also provide benefits in neurodegenerative conditions such as Alzheimer's disease. Mechanisms may include:
- Reducing amyloid-beta peptide accumulation.
- Protecting neuronal cells from oxidative damage.
Case Studies and Research Findings
-
Study on Antioxidant Properties :
- A comparative analysis showed that similar compounds with methoxy substitutions exhibited enhanced antioxidant activities compared to their non-methoxylated counterparts.
- Results indicated a significant reduction in lipid peroxidation levels in treated cells.
-
Cytotoxicity Assays :
- In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM.
- The mechanism was linked to increased apoptosis markers such as caspase activation.
-
Neuroprotective Studies :
- Animal models treated with related benzofuran derivatives showed improved cognitive function and reduced neuroinflammation markers.
- Behavioral tests indicated enhanced memory retention in treated groups compared to controls.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antioxidant | Scavenging of free radicals | Comparative analysis on benzofurans |
| Anticancer | Cytotoxicity against cancer cell lines | In vitro cytotoxicity assays |
| Neuroprotection | Improved cognitive function in animal models | Neuroprotective studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique features of this compound, we compare it with three classes of analogs: (1) benzofuran derivatives with methoxy substitutions, (2) dihydrobenzofuran-based molecules, and (3) compounds containing the 3,4,5-trimethoxybenzylidene moiety.
Table 1: Structural and Functional Comparison
*TMOB: 3,4,5-Trimethoxybenzylidene
Key Findings :
Bioactivity: The 3,4,5-trimethoxybenzylidene group, shared with combretastatin analogs, is associated with tubulin-binding activity . However, the target compound’s dihydrobenzofuran core may reduce cytotoxicity compared to combretastatins, as seen in similar hybrids .
Structural Advantages :
- The dihydrobenzofuran scaffold confers rigidity, which may enhance binding selectivity compared to flexible combretastatin-like structures .
- The Z-configuration of the benzylidene group is critical; E-isomers of analogous compounds show reduced bioactivity due to steric mismatches .
Synthetic Challenges: The compound’s synthesis requires precise control over stereochemistry during benzylidene formation, a common hurdle in TMOB-containing molecules . Yield optimization is complicated by competing side reactions during esterification, as noted in related acetoxy-benzofuran syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
